(2-Amino-5-methylcyclohex-3-en-1-yl)methanol
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Overview
Description
(2-Amino-5-methylcyclohex-3-en-1-yl)methanol is an organic compound with a unique structure that includes an amino group, a methyl group, and a hydroxyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-methylcyclohex-3-en-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexene derivative.
Amination: Introduction of the amino group at the 2-position of the cyclohexene ring.
Methylation: Addition of a methyl group at the 5-position.
Hydroxylation: Introduction of a hydroxyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-methylcyclohex-3-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Scientific Research Applications
(2-Amino-5-methylcyclohex-3-en-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-5-methylcyclohex-3-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-methylcyclohex-3-en-1-yl)acetate: Similar structure but with an acetate group instead of a hydroxyl group.
(2-Amino-5-methylcyclohex-3-en-1-yl)amine: Similar structure but with an additional amino group.
Uniqueness
(2-Amino-5-methylcyclohex-3-en-1-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(2-amino-5-methylcyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C8H15NO/c1-6-2-3-8(9)7(4-6)5-10/h2-3,6-8,10H,4-5,9H2,1H3 |
InChI Key |
JISCJWNLVAPDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C=C1)N)CO |
Origin of Product |
United States |
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